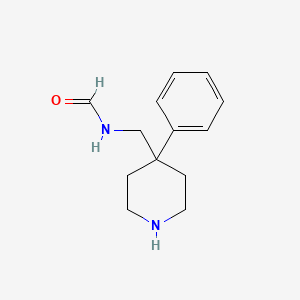

N-(4-Phenyl-4-piperidylmethyl)formamide

Description

Properties

CAS No. |

83833-31-2 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-[(4-phenylpiperidin-4-yl)methyl]formamide |

InChI |

InChI=1S/C13H18N2O/c16-11-15-10-13(6-8-14-9-7-13)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2,(H,15,16) |

InChI Key |

SRILTGVFXCDKLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CNC=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Phenyl 4 Piperidylmethyl Formamide

Strategic Approaches to the 4-Phenylpiperidine (B165713) Scaffold Synthesis

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds. nih.govnih.gov Its synthesis requires strategic planning to correctly install the phenyl group at the C4 position of the piperidine (B6355638) ring.

The construction of 4-substituted piperidines can be achieved through several synthetic routes, primarily involving either the formation of the piperidine ring from acyclic precursors (cyclization) or the modification of a pre-existing pyridine (B92270) ring (hydrogenation).

Hydrogenation of Pyridine Derivatives: One of the most direct methods for obtaining the piperidine skeleton is the reduction of a corresponding pyridine precursor. nih.gov Industrially, this is often accomplished via catalytic hydrogenation using catalysts like molybdenum disulfide. nih.gov For laboratory-scale synthesis, various transition metal catalysts, including rhodium and iridium complexes, are employed to achieve high diastereoselectivity, particularly when creating substituted piperidines. nih.gov

Intramolecular Cyclization: This approach involves building the piperidine ring from a linear precursor containing both the nitrogen atom and the required carbon chain. Common strategies include the metal-catalyzed cyclization of unsaturated amines, such as the oxidative amination of non-activated alkenes. nih.gov These reactions create the heterocyclic ring and can simultaneously introduce other functional groups.

Key precursors in related syntheses, highlighting the importance of functionalized piperidines, include N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). unodc.org The synthesis of the specific precursor for the title compound, 4-aminomethyl-4-phenylpiperidine, is the crucial step before the final formylation.

| Synthetic Route | Typical Precursors | Description |

|---|---|---|

| Hydrogenation | Substituted Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring, often requiring high pressure and temperature with metal catalysts. |

| Intramolecular Cyclization | Unsaturated Amino Alcohols/Halides | Formation of the piperidine ring from an open-chain molecule through the creation of a new C-N bond. |

| Alkene Cyclization | N-alkenyl Ureas or Amines | Metal-catalyzed intramolecular reaction of an amine with a pendant alkene to form the piperidine ring. organic-chemistry.org |

The choice of catalyst is critical for achieving high yield and selectivity in piperidine ring synthesis. A variety of metal-based systems have been developed for these transformations.

Palladium-based Catalysts: Palladium complexes are versatile for Wacker-type aerobic oxidative cyclizations of alkenes, enabling the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org They are also effective in asymmetric aminoacetoxylation of alkenes to yield chiral piperidines. organic-chemistry.org

Gold-based Catalysts: Gold(I) complexes have been utilized to catalyze the oxidative amination of non-activated alkenes, facilitating the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov

Rhodium and Iridium Catalysts: These metals are particularly effective for the asymmetric hydrogenation of pyridinium (B92312) salts, providing a reliable route to enantiomerically enriched piperidine derivatives. nih.gov

Borane (B79455) Catalysts: Metal-free transfer hydrogenation of pyridines can be achieved using borane catalysts with a hydrogen source like ammonia (B1221849) borane, offering a practical alternative that avoids high-pressure H2 gas. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Molybdenum Disulfide | Pyridine Hydrogenation | Commonly used in industrial settings. nih.gov |

| Pd(DMSO)₂(TFA)₂ | Wacker-type Cyclization | Effective for aerobic oxidative cyclization of alkenes. organic-chemistry.org |

| Gold(I) Complexes | Oxidative Amination | Catalyzes cyclization of non-activated alkenes. nih.gov |

| Rhodium(I) / Iridium(III) Complexes | Asymmetric Hydrogenation | Enables stereoselective synthesis of substituted piperidines. nih.gov |

| Borane / Ammonia Borane | Transfer Hydrogenation | Metal-free approach that avoids high-pressure H₂. organic-chemistry.org |

N-Formylation Reactions in the Synthesis of N-(4-Phenyl-4-piperidylmethyl)formamide

N-formylation is the final key transformation, converting the primary amine of the 4-(aminomethyl)-4-phenylpiperidine intermediate into the target formamide (B127407). A variety of methods exist for this conversion, with a focus on efficiency, selectivity, and mild reaction conditions.

Direct N-formylation involves treating the amine with a suitable formylating agent. mdpi.comresearchgate.net Common C1 sources for the formyl group include formic acid, methanol (B129727), and carbon dioxide.

Using Formic Acid: This is a classical and widely used method. The reaction can be performed under solvent-free conditions, often by simply heating the amine with formic acid. nih.gov The process can be catalyzed by various substances, including molecular iodine or inorganic oxides, to improve yields and reaction rates. nih.govorganic-chemistry.org

Using Methanol: Methanol serves as an available and eco-friendly C1 source. mdpi.com This transformation typically requires an oxidative coupling reaction, often catalyzed by transition metals like gold or copper, and may require an external oxidant such as O2 or H2O2. mdpi.com

Using Carbon Dioxide: As a sustainable C1 source, CO2 can be used for N-formylation in the presence of a reducing agent, such as a hydrosilane. rsc.org This method is often catalyzed by metal complexes, including those based on zinc. rsc.org

Optimization of these reactions involves adjusting parameters such as temperature, reaction time, and the ratio of reactants and catalysts. For instance, iodine-catalyzed formylation with formic acid has been optimized to proceed efficiently at 70°C with just 5 mol% of the catalyst. organic-chemistry.org Microwave irradiation has also been shown to dramatically reduce reaction times from hours to minutes in some systems. nih.gov

The mechanism of N-formylation depends on the formyl source and the catalyst employed.

Mechanism with Formic Acid and Catalyst: In iodine-catalyzed reactions, it is proposed that iodine reacts with formic acid to generate hydrogen iodide (HI) in situ. nih.gov HI then acts as the active catalytic species, protonating the carbonyl oxygen of another formic acid molecule. This activation facilitates the nucleophilic attack by the amine. The subsequent elimination of water yields the final formamide product. nih.gov

Mechanism with CO₂ and Hydrosilanes: In zinc-catalyzed systems using CO₂ and a hydrosilane (e.g., PhSiH₃), it is proposed that the basic counter-anion of the zinc catalyst (such as acetate) plays a crucial role. rsc.org The acetate (B1210297) anion is believed to activate both the Si-H bond of the silane (B1218182) and the N-H bond of the amine, facilitating the reductive functionalization of CO₂ to form the formamide. rsc.orgresearchgate.net

Formation via Formate (B1220265) Ester Intermediate: An alternative pathway involves the formation of a formate ester intermediate, which is then attacked by the amine in a nucleophilic substitution reaction to produce the formamide and release the alcohol. nih.gov

Zinc-based catalysts have emerged as effective, inexpensive, and environmentally benign options for N-formylation reactions. researchgate.net

Zinc Oxide (ZnO): ZnO has been reported as a highly efficient heterogeneous catalyst for the N-formylation of amines using formic acid. nih.govacs.org The reactions are typically conducted under solvent-free conditions, offering advantages of mild conditions, simple operation, high yields, and high chemoselectivity. nih.govacs.org Notably, the process is selective for N-formylation even in the presence of unprotected hydroxyl groups. acs.org The ZnO catalyst can also be recovered and reused. acs.org

Zinc Acetate [Zn(OAc)₂]: A catalytic system composed of commercially available Zn(OAc)₂ and 1,10-phenanthroline (B135089) has proven effective for the N-formylation of amines using CO₂ and a hydrosilane. rsc.org This homogeneous catalyst exhibits high thermal stability and can achieve a very high turnover number (TON). rsc.org The proposed mechanism highlights the role of the acetate counter-anion in activating the reactants. rsc.org The catalytic activity of zinc(II) compounds in mediating the addition of amines to nitriles further underscores its utility in activating substrates for nucleophilic attack. rsc.org

| Zinc Catalyst | Formyl Source | Reductant/Conditions | Key Advantages |

|---|---|---|---|

| Zinc Oxide (ZnO) | Formic Acid | Solvent-free, heating | High efficiency, high chemoselectivity, reusable catalyst. nih.govacs.org |

| Zn(OAc)₂ / 1,10-phenanthroline | Carbon Dioxide (CO₂) | Hydrosilane (e.g., PhSiH₃) | High thermal stability, high turnover number, utilizes sustainable C1 source. rsc.org |

Advanced Derivatization of the this compound Core Structure

The strategic modification of the this compound core is essential for the exploration of its chemical space and the development of new chemical entities. The three primary sites for derivatization—the piperidine nitrogen, the phenyl ring, and the formamide group—offer a versatile platform for introducing a wide array of functional groups and modulating the molecule's physicochemical properties.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a prime target for functionalization, readily undergoing reactions such as N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen can be achieved through reactions with various alkylating agents. Standard procedures often involve the use of alkyl halides (such as bromides or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. A variety of bases can be employed, including inorganic carbonates like potassium carbonate (K2CO3) or more potent non-nucleophilic bases, depending on the reactivity of the substrate and the alkylating agent. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used.

N-Acylation: Acyl groups can be appended to the piperidine nitrogen through reaction with acylating agents such as acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base, which can range from a tertiary amine like triethylamine (B128534) to pyridine, to scavenge the acid byproduct. The resulting N-acyl derivatives introduce an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

Reductive Amination: This powerful method allows for the introduction of a wide range of substituents via the reaction of the piperidine nitrogen with aldehydes or ketones in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the corresponding tertiary amine. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being a popular choice due to its mildness and selectivity for iminium ions over carbonyl groups. This one-pot procedure is highly efficient and offers a broad scope for derivatization.

| Modification Type | Reagent Class | Specific Examples | Typical Base/Reducing Agent |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | K₂CO₃, NaH, Triethylamine |

| N-Acylation | Acid Chlorides/Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Triethylamine, Pyridine, DIPEA |

| Reductive Amination | Aldehydes/Ketones | Formaldehyde, Acetone, Cyclohexanone, Benzaldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C |

Systematic Substitutions on the Phenyl Ring System

The phenyl ring of this compound provides another avenue for extensive derivatization, primarily through palladium-catalyzed cross-coupling reactions and electrophilic or nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a halogenated precursor, such as a 4-(4-bromophenyl)- or 4-(4-iodophenyl)-4-(formamidomethyl)piperidine, is typically required.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing a wide range of aryl, heteroaryl, and vinyl substituents.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This method is invaluable for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.org This allows for the introduction of various amino groups.

Electrophilic Aromatic Substitution: Direct functionalization of the phenyl ring can be achieved through electrophilic aromatic substitution reactions such as nitration or halogenation. The regiochemical outcome of these reactions is directed by the existing piperidylmethylformamide substituent. Due to the electron-donating nature of the alkyl group attached to the phenyl ring, substitution is generally directed to the ortho and para positions. However, steric hindrance from the bulky piperidine ring may favor para substitution.

Nucleophilic Aromatic Substitution: While less common on an unactivated phenyl ring, nucleophilic aromatic substitution can be employed if the phenyl ring is substituted with strong electron-withdrawing groups, such as a nitro group, typically at the ortho or para position to a leaving group (e.g., a halogen).

| Reaction Name | Coupling Partner | Introduced Moiety | Key Catalyst Components |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Aryl, heteroaryl, vinyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal alkynes | Alkynyl | Pd catalyst, Cu(I) co-catalyst (e.g., CuI) |

| Buchwald-Hartwig | Amines | Amino | Pd catalyst, Ligand (e.g., phosphine), Strong base |

Transformations and Functionalization at the Formamide Group

The formamide group itself is amenable to several chemical transformations, allowing for further diversification of the molecular scaffold.

Hydrolysis to the Primary Amine: The formamide can be hydrolyzed under either acidic or basic conditions to yield the corresponding primary amine, 4-phenyl-4-(aminomethyl)piperidine. This primary amine is a versatile intermediate that can be further functionalized through a variety of reactions, including acylation, alkylation, and sulfonylation.

Reduction to the Methylamine (B109427): The formamide group can be reduced to a secondary methylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). This transformation converts the formyl group into a methyl group, altering the basicity and steric profile of the side chain.

Dehydration to the Isocyanide: Dehydration of the formamide group leads to the formation of an isocyanide (isonitrile). This transformation can be achieved using various dehydrating agents, such as phosphorus oxychloride (POCl3), phosgene, or Burgess reagent. nih.govnih.govresearchgate.netnih.gov Isocyanides are highly reactive intermediates that can participate in a variety of cycloaddition and multicomponent reactions, offering a unique pathway for further derivatization.

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Hydrolysis | Primary Amine | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |

| Reduction | Secondary Methylamine | LiAlH₄, BH₃·THF |

| Dehydration | Isocyanide | POCl₃, Diphosgene, Burgess reagent |

Regioselective and Stereoselective Synthetic Considerations in Derivative Synthesis

Regioselectivity: In the context of modifying the phenyl ring through electrophilic aromatic substitution, the directing effect of the 4-piperidylmethyl substituent is paramount. As an alkyl group, it is an ortho-, para-director. The steric bulk of the piperidine moiety can influence the ortho/para ratio, often favoring substitution at the less hindered para-position. For palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen on the precursor phenyl ring.

Stereoselectivity: The this compound core is achiral. However, the introduction of substituents on the piperidine ring or the side chain can create one or more stereocenters. The development of stereoselective synthetic routes to access specific stereoisomers is a critical aspect of modern drug discovery. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center on the piperidine ring. Similarly, the diastereoselective functionalization of the existing ring can be influenced by the conformation of the piperidine and the nature of the reagents and catalysts employed. The synthesis of enantiomerically pure derivatives allows for the investigation of the stereochemical requirements for biological activity.

Advanced Spectroscopic and Structural Elucidation of N 4 Phenyl 4 Piperidylmethyl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques and dynamic NMR studies, a complete picture of the molecular architecture and conformational dynamics of N-(4-Phenyl-4-piperidylmethyl)formamide can be achieved.

Comprehensive Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing characteristic downfield shifts.

The phenyl group protons would appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The protons on the piperidine (B6355638) ring are expected to resonate in the aliphatic region. The axial and equatorial protons on the same carbon atom are diastereotopic and would likely show different chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the nitrogen atoms will be shifted downfield due to the inductive effect of the nitrogen. The formyl proton is anticipated to appear as a singlet, or as a doublet due to coupling with the adjacent NH proton, at a significantly downfield position, often above δ 8.0 ppm, a characteristic feature of formamides. umich.edu The proton on the formamide (B127407) nitrogen is expected to be a broad signal, the chemical shift of which can be solvent and temperature-dependent.

A predicted ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Formyl H | 8.0 - 8.2 | s | - |

| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | m | - |

| Formamide NH | 6.0 - 7.5 | br s | - |

| Piperidine NH | 1.5 - 2.5 | br s | - |

| -CH₂-NHCHO | 3.2 - 3.4 | d | 5 - 7 |

| Piperidine H (axial & equatorial) | 1.5 - 2.8 | m | - |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the formamide group is expected to be the most downfield signal, typically in the range of δ 160-165 ppm. umich.edu The aromatic carbons of the phenyl ring will appear between δ 125 and 150 ppm. The quaternary carbon of the piperidine ring, to which the phenyl group is attached, will also be in this region but with a lower intensity. The carbons of the piperidine ring are expected to resonate in the aliphatic region, generally between δ 30 and 60 ppm. The methylene carbon adjacent to the formamide nitrogen will be found in a similar region.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 160 - 165 |

| Phenyl C (quaternary) | 140 - 150 |

| Phenyl C-H | 125 - 130 |

| Piperidine C (quaternary) | 40 - 50 |

| -CH₂-NHCHO | 40 - 50 |

| Piperidine CH₂ | 30 - 40 |

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine ring and between the formamide NH proton and the adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the formyl proton would show a correlation to the carbonyl carbon and the adjacent methylene carbon. The phenyl protons would show correlations to various carbons within the phenyl ring and to the quaternary piperidine carbon.

Conformational Analysis and Hindered Rotation within the Amide Moiety via Dynamic NMR

The carbon-nitrogen bond in amides has a significant partial double bond character, which leads to hindered rotation around this bond. beilstein-journals.org This restricted rotation results in the existence of two distinct conformers (rotamers), often referred to as E and Z isomers. At room temperature, the rotation may be fast on the NMR timescale, resulting in averaged signals.

However, at lower temperatures, the rate of rotation can be slowed down sufficiently to allow for the observation of separate signals for each rotamer in both the ¹H and ¹³C NMR spectra. This phenomenon is a classic application of dynamic NMR (DNMR). For this compound, one would expect to see a doubling of certain NMR signals at reduced temperatures, particularly for the formyl proton and the protons and carbons of the piperidinemethyl group, which are in close proximity to the amide bond.

By studying the NMR spectra at various temperatures, it is possible to determine the coalescence temperature (the temperature at which the two sets of signals merge into a single broad peak) and subsequently calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. This provides valuable insight into the conformational dynamics of the molecule. beilstein-journals.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₈N₂O. ncats.io

The expected monoisotopic mass can be calculated with high precision. By comparing the experimentally measured accurate mass with the calculated mass, the molecular formula can be unequivocally confirmed. This is a critical step in the identification and characterization of any new compound.

| Formula | Calculated Monoisotopic Mass (Da) |

| C₁₃H₁₈N₂O | 218.1419 |

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a critical analytical technique for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. chemguide.co.uk When this compound is subjected to ionization, typically by electron impact (EI), the resulting high-energy molecular ion becomes unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the compound's molecular structure.

The fragmentation of this compound is expected to follow pathways characteristic of amides, amines, and aromatic compounds. libretexts.org Key fragmentation processes include:

Alpha-Cleavage: A dominant fragmentation pathway for amines involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this molecule, this would involve the cleavage of the bond between the piperidine ring and the exocyclic methylene group, or bonds within the piperidine ring itself.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to produce various charged fragments. A common fragmentation is the loss of the phenyl group or the entire methylformamide substituent, leading to characteristic ions.

Amide Group Fragmentation: The formamide moiety can fragment through cleavage of bonds adjacent to the carbonyl group, potentially leading to the loss of a hydrogen atom, a formyl group (CHO), or carbon monoxide (CO). libretexts.org Primary amides can also exhibit a base peak resulting from a McLafferty rearrangement, although this is less likely for this specific N-substituted structure. libretexts.org

Phenyl Group Fragmentation: The stable phenyl group can lead to a prominent molecular ion peak. libretexts.org Fragmentation may involve the formation of a stable tropylium (B1234903) ion (m/z 91) through rearrangement and cleavage, or the loss of the entire piperidine-containing substituent.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Predicted Fragment Ion | Structure | Potential Origin |

|---|---|---|

| [M]⁺ | C₁₃H₁₈N₂O⁺ | Molecular Ion |

| [M - H]⁺ | C₁₃H₁ⲇN₂O⁺ | Loss of a hydrogen atom |

| [M - CHO]⁺ | C₁₂H₁₇N₂⁺ | Loss of formyl radical from the amide |

| C₁₂H₁₇N₂⁺ | Cleavage of the bond between the methylene group and the formamide nitrogen | |

| C₇H₇⁺ | Tropylium ion from the phenyl group |

Coupled Techniques for Purity and Identity Assessment (e.g., LC-MS)

Coupled analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the simultaneous separation, detection, and identification of chemical compounds in a mixture, thereby ensuring both purity and identity. nih.gov This method is highly suitable for the analysis of this compound and its derivatives.

In a typical LC-MS analysis, the sample is first injected into a liquid chromatograph. For compounds with moderate polarity like this compound, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system is often employed. sielc.com The compound and any impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The time it takes for the compound to elute from the column, known as the retention time, is a characteristic property that aids in its identification and quantification.

The eluent from the LC column is then introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds, which generates protonated molecular ions [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the eluting compound. For this compound (MW: 218.29 g/mol ), a prominent ion at m/z 219.3 would be expected in the positive ion mode. ncats.io Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic spectrum that serves as a molecular fingerprint. The use of derivatization tags, such as N-(4-aminophenyl)piperidine, has been shown to improve the sensitivity of LC-MS analysis for certain classes of molecules, a strategy that could be adapted if needed. nsf.gov

Table 2: Typical Parameters for LC-MS Analysis

| Parameter | Description |

|---|---|

| Chromatography Mode | Reverse-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of an organic solvent (e.g., acetonitrile) and water, often with an additive like formic acid for MS compatibility. sielc.com |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |

| Detection | Molecular Ion Peak [M+H]⁺, followed by MS/MS fragmentation for confirmation. |

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Characteristic Functional Groups (e.g., Amide I/II, Piperidine Ring Modes)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. biorxiv.org The spectrum for this compound would be characterized by absorption bands corresponding to its formamide, piperidine, and phenyl moieties.

The amide group gives rise to several characteristic bands: nih.gov

Amide I Band: This band, appearing in the 1700–1600 cm⁻¹ region, is one of the most intense in the spectrum and primarily corresponds to the C=O stretching vibration. biorxiv.org Its precise position is sensitive to the molecular environment and hydrogen bonding.

Amide II Band: Found between 1600–1500 cm⁻¹, this band results from a combination of the N-H in-plane bending and C-N stretching vibrations. biorxiv.org

Amide III Band: This is a more complex vibration observed between 1350–1250 cm⁻¹, arising from a mixture of C-N stretching and N-H bending. nih.gov

The piperidine ring and phenyl group also produce distinct signals:

C-H Stretching: Vibrations from the aliphatic CH₂ groups of the piperidine ring and the aromatic C-H bonds of the phenyl group typically appear in the 3100–2800 cm⁻¹ range.

Piperidine Ring Modes: The piperidine ring will exhibit characteristic scissoring and rocking vibrations for its CH₂ groups in the 1470-1430 cm⁻¹ region.

Phenyl Ring Modes: The C=C stretching vibrations within the aromatic ring produce a series of sharp bands in the 1600–1450 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | N-H Stretch | 3500–3300 |

| Phenyl (C-H) | Aromatic C-H Stretch | 3100–3000 |

| Piperidine (C-H) | Aliphatic C-H Stretch | 3000–2850 |

| Amide (C=O) | Amide I (C=O Stretch) | 1700–1600 biorxiv.org |

| Phenyl (C=C) | C=C Ring Stretch | 1600–1450 |

Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Condensed Phases

In condensed phases (solid or liquid), molecules of this compound can interact through various non-covalent forces, with hydrogen bonding being particularly significant. The formamide group contains a hydrogen bond donor (the N-H proton) and a strong hydrogen bond acceptor (the carbonyl oxygen).

This arrangement facilitates the formation of intermolecular N-H···O hydrogen bonds. These interactions can lead to the self-assembly of molecules into well-defined supramolecular structures, such as centrosymmetric dimers or extended one-dimensional chains. nih.govresearchgate.net The strength and geometry of these hydrogen bonds play a crucial role in determining the physical properties of the compound.

Infrared spectroscopy is highly sensitive to hydrogen bonding. The formation of an N-H···O bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the corresponding absorption band to become broader and more intense. Similarly, the C=O stretching frequency (Amide I band) also typically experiences a red shift upon hydrogen bonding. The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Packing and Intermolecular Interaction Networks

While the specific crystal structure of this compound is not detailed in the provided context, the packing of related amide-containing molecules provides a strong basis for prediction. nih.govresearchgate.net The crystal packing would likely be dominated by the strong N-H···O hydrogen bonds, which would organize the molecules into primary structural motifs like dimers or chains. nih.gov

These primary motifs are then further organized into a three-dimensional architecture by a combination of weaker, yet significant, non-covalent interactions:

C-H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (from the piperidine or phenyl rings) and the carbonyl oxygen atom. nih.gov

C-H···π Interactions: The electron-rich π-system of the phenyl ring can act as a weak hydrogen bond acceptor for C-H bonds from neighboring molecules.

π···π Stacking: Phenyl rings on adjacent molecules may stack in a parallel or offset fashion due to attractive van der Waals forces.

Table 4: Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O | Formation of primary supramolecular motifs (dimers, chains). nih.gov |

| Weak Hydrogen Bond | Aliphatic/Aromatic C-H | Amide C=O | Stabilization of the 3D network. nih.gov |

| C-H···π Interaction | Aliphatic/Aromatic C-H | Phenyl Ring π-system | Cross-linking of primary motifs. |

| π···π Stacking | Phenyl Ring π-system | Phenyl Ring π-system | Contribution to lattice stability through van der Waals forces. |

Elucidation of Preferred Conformations and Stereochemical Insights in Crystalline States

The piperidine ring, a core feature of the molecule, is known to predominantly adopt a chair conformation in the crystalline state to minimize torsional and steric strain. chemrevlett.comchemrevlett.com In the case of 4-phenylpiperidine (B165713) derivatives, the bulky phenyl group typically occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. This equatorial preference of the 4-phenyl group has been consistently observed in the crystal structures of various analogous compounds. researchgate.net

Consequently, it is highly probable that in the crystalline form of this compound, the piperidine ring exists in a chair conformation with the 4-phenyl group situated in an equatorial orientation. This arrangement would place the -(CH₂)-NHCHO (formamidomethyl) substituent in the axial position at the C4 carbon.

To illustrate the expected conformational features, key crystallographic parameters from a related compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, are presented below. researchgate.net While this molecule has a hydroxyl group instead of a formamidomethyl group and an N-phenethyl substituent, the core 4-phenylpiperidine scaffold provides a valuable model for understanding the fundamental conformational preferences.

Table 1: Selected Crystallographic Data for N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | P2₁2₁2₁ | 8.6306 | 11.0464 | 19.3221 | 90 | 90 | 90 |

In the crystal structure of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, the piperidine ring indeed adopts a chair conformation with the phenyl group in an equatorial position. researchgate.net The dihedral angles between the piperidine ring and the two benzene (B151609) rings are 84.8(6)° and 62.5(7)°. researchgate.net This structural data reinforces the expectation of a similar conformational arrangement for this compound.

The table below summarizes the anticipated conformational features of this compound in its crystalline state, based on the analysis of analogous structures.

Table 2: Predicted Conformation of this compound in the Crystalline State

| Molecular Fragment | Predicted Conformation/Orientation | Rationale |

| Piperidine Ring | Chair Conformation | Minimization of torsional and steric strain. |

| 4-Phenyl Group | Equatorial | Avoidance of 1,3-diaxial interactions. |

| 4-(Formamidomethyl) Group | Axial | Consequence of the equatorial phenyl group. |

| Formamide Group | Planar | Partial double bond character of the C-N bond. |

| Crystal Packing | Intermolecular Hydrogen Bonding | Presence of N-H and C=O groups in the formamide moiety. |

Computational Chemistry and Theoretical Modeling of N 4 Phenyl 4 Piperidylmethyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric parameters of N-(4-Phenyl-4-piperidylmethyl)formamide at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are utilized to determine the optimized molecular geometry and electronic properties. nih.gov The geometry optimization process seeks to find the lowest energy conformation of the molecule by iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is reached.

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical DFT Calculation)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (piperidine) | ~1.47 Å |

| C-C (phenyl) | ~1.39 Å | |

| C=O (formamide) | ~1.23 Å | |

| C-N (formamide) | ~1.35 Å | |

| Bond Angle | C-N-C (piperidine) | ~112° |

| C-C-C (phenyl) | ~120° | |

| O=C-N (formamide) | ~124° | |

| Dihedral Angle | C-C-N-C (piperidine ring) | ~55° (chair conformation) |

Note: The values presented are illustrative and based on typical parameters from DFT calculations on similar molecular structures.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the piperidine (B6355638), while the LUMO may be centered on the formamide (B127407) group, particularly the carbonyl carbon.

Charge distribution studies, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveal the partial atomic charges on each atom. This information is critical for understanding the molecule's electrostatic potential and its propensity for non-covalent interactions. The nitrogen and oxygen atoms are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atom of the formamide group will have partial positive charges.

Table 2: Calculated Electronic Properties of this compound (Theoretical DFT Calculation)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | ~3.5 D |

Note: These values are estimations based on DFT calculations for analogous molecules.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger molecules over time.

The conformational space of this compound is primarily defined by the orientation of the piperidine ring and the rotation around the single bonds connecting the substituents. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. researchgate.net The orientation of the phenyl group (axial vs. equatorial) is a key conformational question. For 4-phenylpiperidine (B165713) derivatives, the phenyl group generally prefers an equatorial position to minimize steric hindrance. nih.gov

Molecular mechanics force fields, such as COSMIC, can be used to calculate the potential energy of different conformers and map out the energy landscape. nih.gov This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior by solving Newton's equations of motion for the atoms over a period of time. MD simulations can reveal the nature of intramolecular hydrogen bonds, such as a potential weak interaction between the formamide N-H and the piperidine nitrogen.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, including solvent molecules or biological macromolecules. These simulations can predict the formation of intermolecular hydrogen bonds and other non-covalent interactions that are crucial for its behavior in different environments. For instance, the formamide group is a strong hydrogen bond donor and acceptor.

Cheminformatics and Ligand-Based Design Principles

Cheminformatics tools can be used to calculate a variety of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and polar surface area.

Table 3: Calculated Physicochemical Properties and Molecular Descriptors of this compound

| Descriptor | Value |

| Molecular Weight | 218.29 g/mol ncats.io |

| LogP (octanol-water partition coefficient) | ~1.8 |

| Polar Surface Area (PSA) | ~41 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Note: Some values are derived from computational predictions.

These descriptors are valuable in ligand-based drug design. By comparing the descriptors of this compound with those of other molecules with known activities, it is possible to make predictions about its potential biological targets and design new molecules with improved properties. The principles of molecular similarity and structure-activity relationships (SAR) are central to this approach. The combination of a rigid phenyl-piperidine scaffold with a flexible formamide-containing side chain provides a platform for systematic structural modifications to explore SAR.

Pharmacophore Modeling and Virtual Screening for Molecular Recognition Elements

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound databases to discover new molecules with potential biological activity. nih.gov

For the structural class to which this compound belongs, such as 4-phenylpiperidine derivatives, pharmacophore models are developed based on the common structural features responsible for their interaction with a biological target. nih.gov A typical pharmacophore model for this class would include key features like a hydrophobic group (the phenyl ring), a hydrogen bond acceptor or donor (the formamide group), and a positively ionizable feature (the piperidine nitrogen), all arranged in a specific spatial geometry.

Virtual screening campaigns using such pharmacophore models can efficiently filter vast chemical libraries to identify novel compounds that fit the model's criteria. nih.govmdpi.com The process involves several steps, as outlined in the table below.

| Step | Description | Objective |

| Model Generation | A pharmacophore model is created based on the structures of known active ligands or the ligand-binding site of a target protein. nih.gov | To define the essential chemical features and their spatial relationships required for biological activity. |

| Database Preparation | Large databases of chemical compounds (e.g., ZINC, PubChem) are prepared for screening. This involves generating 3D conformations for each molecule. | To create a diverse library of compounds to screen against the pharmacophore model. |

| Virtual Screening | The prepared database is screened against the pharmacophore model to find molecules that match the defined features. | To identify a smaller subset of "hit" compounds that are predicted to be active. |

| Hit Filtering & Selection | The initial hits are further filtered based on additional criteria, such as drug-likeness (e.g., Lipinski's rules), predicted ADMET properties, and chemical diversity. nih.gov | To prioritize the most promising candidates for further experimental testing. |

Based on studies of related 4-phenylpiperidine derivatives, a hypothesized pharmacophore model was developed that could be instrumental in the structural optimization of this class of compounds. nih.gov This approach allows researchers to explore the vast chemical space and identify new molecular recognition elements that could lead to the development of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com By correlating molecular descriptors (numerical representations of chemical properties) with experimental activity, QSAR models can predict the activity of untested or newly designed molecules. nih.gov

In the context of this compound and its analogs, QSAR studies are crucial for understanding how modifications to the molecular structure influence biological outcomes. For instance, a non-linear QSAR study was conducted on a series of 4-phenylpiperidine derivatives acting as µ-opioid agonists. nih.gov In this study, a large number of molecular descriptors were calculated, and statistical methods were employed to select the most relevant ones for predicting analgesic activity.

The key components of a QSAR study are summarized below:

| Component | Description | Example Descriptors for Piperidine Derivatives |

| Dataset | A collection of molecules with known chemical structures and corresponding measured biological activities. | A series of 4-phenylpiperidine derivatives with their µ-opioid receptor binding affinities. nih.gov |

| Molecular Descriptors | Numerical values that characterize the physicochemical, topological, electronic, or steric properties of a molecule. openbioinformaticsjournal.com | AlogP98 (hydrophobicity), Wiener index (topological), Dipole Moment (electronic), Kappa indices (shape). nih.gov |

| Mathematical Model | A statistical method used to correlate the descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.govopenbioinformaticsjournal.com |

| Validation | The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model creation). nih.govnih.gov | Evaluation of prediction accuracy for a set of five additional 4-phenylpiperidine derivatives. nih.gov |

The established QSAR models can effectively describe the bioactivity of the compounds and guide the synthesis of new derivatives with potentially improved properties. nih.gov For the 4-phenylpiperidine class, QSAR models have successfully correlated molecular descriptors with analgesic activities, providing a framework for predicting the molecular interactions of new compounds like this compound. nih.gov

Molecular Docking Simulations for Analyzing Ligand-Target Binding Modes

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. nih.gov This method is invaluable for elucidating the binding modes of ligands like this compound within the active site of a biological target.

Docking simulations provide detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on N-phenylarylformamide derivatives, a related class of compounds, were used to understand their interaction with the HIV reverse transcriptase enzyme. nih.gov

The typical workflow for a molecular docking simulation involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, this compound, is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the defined binding site of the receptor.

Scoring and Analysis: The different poses are "scored" using a function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions driving the binding. nih.gov

The results from docking simulations can reveal crucial binding interactions, as illustrated in the table below for hypothetical interactions of this compound with a target protein.

| Molecular Moiety of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Formamide Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Formamide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |

| Piperidine Nitrogen (protonated) | Ionic Interaction / Salt Bridge | Aspartate, Glutamate |

By combining docking simulations with other computational methods like molecular dynamics, researchers can gain a comprehensive understanding of the ligand-target binding modes, which is essential for structure-based drug design and the optimization of compounds like this compound. mdpi.comnih.gov

Reactivity and Chemical Transformations of N 4 Phenyl 4 Piperidylmethyl Formamide

Reactions Involving the Formamide (B127407) Functional Group

The formamide group, characterized by the -NH-CHO functional group, is susceptible to a variety of reactions, including hydrolysis, amidation, reduction, and oxidation.

Hydrolysis: Under acidic or basic conditions, the formamide linkage in N-(4-Phenyl-4-piperidylmethyl)formamide can undergo hydrolysis to yield 4-phenyl-4-(aminomethyl)piperidine and formic acid. The reaction is initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the formamide. In acidic media, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack. This transformation is a common pathway for the cleavage of amide bonds.

Amidation: this compound can potentially act as a formylating agent in transamidation reactions, transferring its formyl group to another amine. This process typically requires the activation of the formamide, for instance, by conversion into a more reactive species. Such reactions are valuable in organic synthesis for the introduction of a formyl group onto various substrates.

Reduction: The formamide group can be reduced to a methylamine (B109427), converting this compound into N-methyl-N-((4-phenylpiperidin-4-yl)methyl)amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.

Oxidation: While the direct oxidation of the formamide linkage is less common, under specific conditions, oxidative cleavage can occur. More frequently, oxidation reactions may target other parts of the molecule, such as the piperidine (B6355638) ring or the benzylic position, depending on the reagents and reaction conditions employed. The formamide group itself is generally stable towards mild oxidizing agents.

Reactions at the Piperidine Nitrogen Center

The secondary amine within the piperidine ring of this compound is a nucleophilic center and can readily participate in various substitution and complexation reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, yielding N-alkylated derivatives. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions. For example, reaction with methyl iodide in the presence of a non-nucleophilic base would yield N-methyl-N'-(4-phenyl-4-piperidylmethyl)formamide.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group, forming a tertiary amide at the piperidine nitrogen. For instance, treatment with acetyl chloride would produce N-acetyl-N'-(4-phenyl-4-piperidylmethyl)formamide. These N-acylated derivatives often exhibit different chemical and biological properties compared to the parent molecule.

The following table summarizes some potential N-substituted derivatives of this compound:

| Reactant | Reaction Type | Product Name | Product Structure |

| Methyl Iodide | N-Alkylation | N-methyl-N'-(4-phenyl-4-piperidylmethyl)formamide | |

| Acetyl Chloride | N-Acylation | N-acetyl-N'-(4-phenyl-4-piperidylmethyl)formamide | |

| Benzyl Bromide | N-Alkylation | N-benzyl-N'-(4-phenyl-4-piperidylmethyl)formamide |

The lone pair of electrons on the piperidine nitrogen allows this compound to act as a ligand in coordination chemistry. It can form complexes with a variety of metal ions. The coordination can occur solely through the piperidine nitrogen or potentially involve the formamide oxygen in a chelating fashion, depending on the metal ion and the reaction conditions.

The bifunctional nature of the molecule, possessing both a nitrogen donor and a potential oxygen donor, makes it an interesting candidate for the formation of coordination polymers. In such structures, the organic molecule would act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. The resulting coordination polymers could exhibit interesting properties, such as porosity or catalytic activity, depending on the metal and the network architecture.

Reactions Involving the Phenyl Substituent

The phenyl ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution reactions. The piperidylmethylformamide substituent at the 4-position of the phenyl ring will influence the regioselectivity of these substitutions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, can introduce new functional groups onto the phenyl ring. The directing effect of the existing substituent will primarily determine the position of the incoming electrophile. Generally, alkyl groups are ortho- and para-directing. Therefore, electrophilic attack is expected to occur predominantly at the ortho and para positions relative to the piperidine ring. However, steric hindrance from the bulky piperidine group might favor substitution at the less hindered para-position.

For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield ortho- and para-nitro derivatives of this compound. Similarly, bromination in the presence of a Lewis acid catalyst would introduce a bromine atom at these positions. The specific reaction conditions will determine the product distribution and the potential for polysubstitution.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms.

The substituent already present on the benzene ring—in this case, the 4-(piperidylmethyl) group—governs the rate and regioselectivity of the substitution. This group is classified as an alkyl substituent, which is known to be an activating group and an ortho, para-director. This directing effect arises from the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the reaction.

Since the para position is already occupied by the piperidine ring, electrophilic attack is predicted to occur primarily at the two equivalent ortho positions. Common EAS reactions that could be applied to this substrate include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions and Products

| Reaction Type | Reagents | Potential Major Product |

| Nitration | HNO₃, H₂SO₄ | N-((2-Nitro-4-phenylpiperidin-4-yl)methyl)formamide |

| Bromination | Br₂, FeBr₃ | N-((2-Bromo-4-phenylpiperidin-4-yl)methyl)formamide |

| Sulfonation | SO₃, H₂SO₄ | 4-((Formamidomethyl)piperidin-4-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-((2-Acetyl-4-phenylpiperidin-4-yl)methyl)formamide |

Transition Metal-Catalyzed Cross-Coupling for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the phenyl group of this compound to participate directly in many common cross-coupling reactions, it typically requires prior functionalization to introduce a leaving group, such as a halide or a triflate.

This prerequisite functionalization can be achieved through the electrophilic aromatic substitution reactions discussed previously. For example, bromination of the phenyl ring would yield N-((2-bromo-4-phenylpiperidin-4-yl)methyl)formamide. This bromo-derivative can then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions.

Key examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl compounds.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

These reactions provide a versatile platform for introducing a wide array of functional groups onto the phenyl ring, significantly increasing molecular complexity.

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Sequences

| Initial Reaction (EAS) | Intermediate Product | Cross-Coupling Reaction | Coupling Partner | Final Product Example |

| Bromination | N-((2-Bromo-4-phenylpiperidin-4-yl)methyl)formamide | Suzuki Coupling | Phenylboronic acid | N-((2-Biphenyl-4-ylpiperidin-4-yl)methyl)formamide |

| Bromination | N-((2-Bromo-4-phenylpiperidin-4-yl)methyl)formamide | Buchwald-Hartwig Amination | Morpholine | N-((2-(Morpholin-4-yl)-4-phenylpiperidin-4-yl)methyl)formamide |

| Bromination | N-((2-Bromo-4-phenylpiperidin-4-yl)methyl)formamide | Sonogashira Coupling | Phenylacetylene | N-((2-(Phenylethynyl)-4-phenylpiperidin-4-yl)methyl)formamide |

Role as an Intermediate in Multi-Component and Cascade Reactions

This compound is a valuable intermediate for the synthesis of more complex molecular architectures, particularly through multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a product that incorporates substantial portions of all the reactants.

A key transformation that unlocks the potential of this compound in MCRs is the dehydration of the formamide group to generate an isocyanide. rsc.orgnih.gov This reaction is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), or the Burgess reagent under basic conditions. rsc.orgnih.govrsc.org The resulting N-(4-phenyl-4-piperidylmethyl)isocyanide is a highly reactive and versatile building block.

Isocyanides are crucial components in some of the most well-known MCRs, such as the Ugi four-component reaction (U-4CR). The Ugi reaction involves the one-pot combination of an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce a dipeptide-like α-acylamino amide. nih.govresearchgate.net

By first converting this compound to its isocyanide derivative, it can be readily incorporated into Ugi reactions to rapidly generate complex structures containing the 4-phenylpiperidine (B165713) scaffold. This two-step sequence highlights the compound's role as a stable precursor to a key MCR intermediate.

Table 3: Hypothetical Ugi Four-Component Reaction Utilizing an Intermediate Derived from this compound

| Reaction Step | Description | Reactants/Reagents | Intermediate/Product |

| Step 1: Dehydration | Conversion of the formamide to an isocyanide. | This compound, POCl₃, Triethylamine (B128534) | N-(4-Phenyl-4-piperidylmethyl)isocyanide |

| Step 2: Ugi Reaction | One-pot reaction of four components to build a complex amide. | Isocyanide: N-(4-Phenyl-4-piperidylmethyl)isocyanideAmine: BenzylamineCarbonyl: AcetoneCarboxylic Acid: Acetic Acid | 2-Acetamido-N-benzyl-2-methyl-N-((4-phenylpiperidin-4-yl)methyl)propanamide |

Applications in Advanced Chemical Research and Molecular Science

Role as a Synthetic Building Block in Complex Molecule Construction

As a synthetic intermediate, N-(4-Phenyl-4-piperidylmethyl)formamide offers a stable and reliable platform for constructing more elaborate molecular architectures. Its 4,4-disubstituted piperidine (B6355638) core prevents epimerization at the critical 4-position, ensuring stereochemical integrity during multi-step syntheses.

The formamide (B127407) functional group serves as a masked primary amine, providing a key advantage in synthetic strategy. This group is generally stable under various reaction conditions but can be readily converted to the corresponding primary amine, 4-phenyl-4-(aminomethyl)piperidine, via acidic or basic hydrolysis. This deprotection unmasks a nucleophilic site that is crucial for building a variety of more complex nitrogen-containing heterocycles.

Furthermore, the formamide group itself can undergo specific chemical transformations. For example, dehydration can convert the formamide into an isocyanide, a highly reactive functional group used in multicomponent reactions like the Passerini and Ugi reactions to create peptide-like structures and other complex molecules. The 4-phenylpiperidine (B165713) core is a foundational element in the synthesis of potent analgesics, including fentanyl and its analogues. unodc.orgdtic.mil The primary amine derived from this compound is a critical component for building the side chains that determine the pharmacological profile of these synthetic opioids.

The structure of this compound is well-suited for the generation of combinatorial libraries, a technique used to synthesize a large number of related compounds for high-throughput screening. The molecule possesses two primary points of diversification:

The Piperidine Nitrogen: The secondary amine of the piperidine ring can be functionalized with a wide array of substituents through reactions such as alkylation, acylation, or reductive amination.

The Formamide Group: As mentioned, this group can be hydrolyzed to a primary amine, which can then be modified with various carboxylic acids, sulfonyl chlorides, or other electrophiles to create a diverse set of amides, sulfonamides, and other derivatives.

This dual-point diversification allows chemists to systematically modify the scaffold and explore the chemical space around a biological target. By creating a library of analogues, researchers can rapidly investigate structure-activity relationships (SAR) to identify compounds with optimized potency, selectivity, and pharmacokinetic properties. The use of piperidine-based scaffolds is a common strategy in the development of new therapeutic agents. nih.govgu.se

Exploration of Molecular Interactions with Biological Targets (Mechanistic Focus)

The 4-phenylpiperidine motif is a well-established pharmacophore for opioid receptors, particularly the mu (μ) and delta (δ) opioid receptors. nih.govnih.gov While direct binding data for this compound is not extensively documented, the activities of structurally related compounds provide strong evidence for its potential biological targets and mechanisms of interaction.

Analogues of this compound that replace the formamide with other functional groups have shown high affinity and selectivity for opioid receptors. For instance, studies on compounds where the piperazine ring of known ligands was replaced by a piperidine ring demonstrated excellent selectivity for the delta opioid receptor. nih.gov These findings underscore the importance of the 4-phenylpiperidine core in receptor recognition and binding.

The table below presents binding affinity data for a representative analogue, showcasing the high potency characteristic of this structural class.

| Compound | Target Receptor | Binding Affinity (IC50, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |

|---|---|---|---|---|

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta (δ) Opioid Receptor | 0.87 | 4370 | 8590 |

Data adapted from a study on delta opioid receptor agonists, illustrating the potential of the core scaffold. nih.gov

Structure-activity relationship (SAR) studies on the 4-phenylpiperidine class have revealed key determinants for molecular recognition at opioid receptors. nih.gov

N-Substituent: The group attached to the piperidine nitrogen is critical for determining agonist versus antagonist activity and receptor subtype selectivity (μ vs. δ vs. κ). Small alkyl groups or phenethyl groups often confer potent agonist activity. nih.gov

C4-Phenyl Group Conformation: The orientation of the phenyl group at the 4-position (either axial or equatorial relative to the piperidine ring) significantly influences binding affinity. Computational studies and X-ray crystallography have shown that a phenyl axial conformation is often preferred for high-affinity binding at the μ-opioid receptor. nih.gov

C4-Side Chain: The nature of the second substituent at the C4 position profoundly impacts potency and efficacy. For this compound, modifications to the formamide group (e.g., conversion to different amides or esters after hydrolysis) would directly probe the binding pocket and are expected to alter the compound's pharmacological profile significantly.

The following table summarizes the general SAR trends for this class of molecules.

| Structural Feature | Modification | General Impact on Opioid Receptor Activity |

|---|---|---|

| Piperidine N-Substituent | Small Alkyl (e.g., Methyl) or Phenethyl | Often increases agonist potency at μ-receptors. |

| Piperidine N-Substituent | Larger groups (e.g., Allyl) | Can introduce antagonist properties. nih.gov |

| C4-Phenyl Group | Axial Conformation | Generally favored for high-affinity μ-receptor binding. nih.gov |

| C4-Phenyl Group | Equatorial Conformation | Often results in lower binding affinity. nih.gov |

| C4-Side Chain | Acyl or Alkoxycarbonyl Groups | Modulates potency and efficacy; essential for interaction with the binding pocket. |

Assuming this compound or its derivatives act on opioid receptors, they would modulate biological pathways through G-protein coupled receptor (GPCR) signaling. Opioid receptors are inhibitory GPCRs that couple primarily to Gi/Go proteins.

Upon binding of an agonist to the receptor, the following intracellular events are initiated:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects the activity of downstream effectors like Protein Kinase A (PKA).

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing Ca2+ influx.

The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of neurotransmitters such as acetylcholine, dopamine, and substance P. This signal dampening is the fundamental mechanism behind the analgesic and other central nervous system effects of opioid agonists.

Contributions to Materials Science and Supramolecular Chemistry

Theoretical exploration into the potential of this compound in materials science and supramolecular chemistry can be posited based on the known properties of its constituent functional groups. The formamide group is known for its capacity to form robust hydrogen bonds, a fundamental interaction in the construction of supramolecular architectures. The presence of the phenyl and piperidine rings could also introduce possibilities for π-π stacking and other non-covalent interactions, which are crucial for the development of novel materials.

Self-Assembly and Molecular Recognition in Non-Biological Systems

In theory, the structure of this compound suggests a potential for self-assembly. The formamide group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of one-dimensional chains or more complex networks. The phenyl group could further influence molecular packing through aromatic interactions.

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is another area where this compound could theoretically find application. The piperidine ring, with its nitrogen atom, could act as a recognition site for specific guest molecules, although no such host-guest systems involving this compound have been documented.

Applications in Polymer Chemistry or Advanced Materials Development

The role of formamide and its derivatives as monomers or additives in polymer synthesis is established. Formamides can influence the properties of polymers by introducing hydrogen bonding sites, which can affect mechanical strength, thermal stability, and solubility. However, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized in the development of new polymers or advanced materials.

Without experimental data, any discussion of its specific contributions remains speculative. Research would be required to synthesize and characterize polymers incorporating this compound to determine its actual impact on material properties.

| Property | Theoretical Contribution | Status of Research |

| Hydrogen Bonding | The formamide group could induce self-assembly and enhance polymer chain interactions. | No published data available. |

| Aromatic Interactions | The phenyl group could contribute to molecular stacking and the formation of ordered structures. | No published data available. |

| Monomer Potential | The molecule could potentially be functionalized to act as a monomer in polymerization reactions. | No published data available. |

Future Directions and Emerging Research Avenues for N 4 Phenyl 4 Piperidylmethyl Formamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of formamides, including N-(4-Phenyl-4-piperidylmethyl)formamide, is a cornerstone of organic chemistry, with ongoing research focused on greener and more efficient methodologies. Traditional methods for N-formylation often require harsh conditions or toxic reagents. beilstein-journals.org Emerging research avenues are centered on overcoming these limitations through innovative catalytic and solvent-free approaches.

Sustainable Approaches:

Mechanochemistry: This solvent-free technique uses mechanical energy, such as grinding or milling, to drive chemical reactions. It has been successfully applied to the N-formylation of various amines using reagents like formic acid promoted by imidazole, offering high yields and cleaner reactions. beilstein-journals.org

Electrochemical Synthesis: Electrochemical methods provide a sustainable pathway for N-formylation, using electricity to drive the reaction. For instance, the electrochemical transformation of amines using methanol (B129727) as both a reagent and solvent has been demonstrated, showcasing a metal-free approach to C-N bond formation. acs.org

Photocatalysis: Leveraging light to drive chemical reactions, photocatalysis offers a green method for formamide (B127407) synthesis. Recent studies have shown the successful synthesis of formamide from ammonia (B1221849) and methanol using photocatalysts, highlighting a promising route for sustainable production under mild conditions. nih.gov

Catalytic N-formylation: The use of catalysts, including acid and metal catalysts, can significantly improve the efficiency of formylation reactions using sources like formic acid, paraformaldehyde, or even carbon monoxide. nih.gov Research into reusable, solid acid catalysts, such as modified zeolites, is also a promising area for developing more sustainable processes. researchgate.net

These modern synthetic strategies represent a significant shift towards more environmentally benign and efficient production of this compound and related compounds, reducing waste and energy consumption. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Routes for Formamides

| Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Mechanochemistry | Formic acid, imidazole, milling | Solvent-free, rapid, high yields | Scalability for industrial production |

| Electrochemistry | Methanol, simple electrodes | Metal-free, energy-efficient | Substrate compatibility, selectivity |

| Photocatalysis | Ammonia, methanol, photocatalyst | Uses light energy, mild conditions | Catalyst efficiency and stability |

| Heterogeneous Catalysis | Formic acid, solid acid catalyst | Reusable catalyst, easier purification | Catalyst deactivation, reaction rates |

Advancements in Analytical Techniques for Dynamic and Mechanistic Studies

A deeper understanding of the behavior and reaction mechanisms of this compound requires advanced analytical techniques. While standard methods like HPLC are used for routine analysis, emerging techniques offer unprecedented insight into reaction dynamics and molecular interactions. sielc.com

Key Analytical Advancements:

In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) allow for real-time monitoring of reactions. This has been instrumental in elucidating mechanistic pathways in electrochemical formamide synthesis, identifying transient intermediates that would otherwise be undetectable. acs.org